1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride
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Overview
Description
1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets . They are the core of many natural products such as histidine, purine, and histamine .
Mode of Action
Imidazole rings are known to be amphoteric, showing both acidic and basic properties . This allows them to participate in various chemical reactions, making them versatile in their interactions with biological targets . They are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric nature .
Biochemical Pathways
Imidazole derivatives are known to show a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The amphoteric nature of imidazole compounds suggests that their activity could be influenced by the ph of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in a more saturated compound.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride has several scientific research applications:
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
1H-Imidazole-2-carboxylic acid: This compound shares the imidazole core structure but lacks the isopropyl group, which can affect its reactivity and biological activity.
Thiazole-4-carboxylic acid: This compound has a similar structure but contains a sulfur atom instead of a nitrogen atom, leading to different chemical properties and applications.
Uniqueness: 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-propan-2-ylimidazole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(2)9-4-3-8-6(9)7(10)11;/h3-5H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYOIRYCVNTOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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